N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Kinase inhibition JNK2 MAPK signaling

This N-thiazol-2-yl benzamide sulfonamide is a structurally unique JNK2 inhibitor (IC50=1.1 μM), combining a mesityl-thiazole cap, para-benzamide sulfonamide linker, and sterically hindered 2-methylpiperidine tail. Unlike generic mesitylthiazole analogs (e.g., INH6 targeting Hec1/Nek2) or NF-κB co-adjuvant leads (e.g., 2D216), this scaffold offers a distinct pharmacophore for orthogonal JNK pathway validation, MAP kinase selectivity profiling, and SAR-driven lead optimization. Essential for researchers requiring a non-anthrapyrazolone chemotype to confirm JNK-dependent phenotypes in inflammation, apoptosis, or neurodegeneration models.

Molecular Formula C25H29N3O3S2
Molecular Weight 483.65
CAS No. 683263-74-3
Cat. No. B2443230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
CAS683263-74-3
Molecular FormulaC25H29N3O3S2
Molecular Weight483.65
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4C)C)C
InChIInChI=1S/C25H29N3O3S2/c1-16-13-17(2)23(18(3)14-16)22-15-32-25(26-22)27-24(29)20-8-10-21(11-9-20)33(30,31)28-12-6-5-7-19(28)4/h8-11,13-15,19H,5-7,12H2,1-4H3,(H,26,27,29)
InChIKeyWMAFWYIONLNXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683263-74-3): Sourcing & Differentiation Guide


N-(4-Mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic, polycyclic small molecule classified as an N-thiazol-2-yl benzamide sulfonamide derivative . The compound incorporates a 2,4,6-trimethylphenyl (mesityl) thiazole core, a central benzamide linker, and a sterically hindered 2-methylpiperidin-1-yl sulfonyl substituent. Preliminary data indicate moderate inhibitory activity against mitogen-activated protein kinase 8/9 (JNK2) [1], distinguishing it from structurally simpler mesitylthiazole benzamides such as the Hec1/Nek2 inhibitor INH6 that lacks the sulfonamide-piperidine moiety.

Why N-(4-Mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide Cannot Be Replaced by Common Analogs


Simple replacement of N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide with commercially prevalent mesitylthiazole analogs such as INH6 (a Hec1/Nek2 inhibitor) or piperidinyl-sulfonyl benzamide co-adjuvants is not scientifically valid. INH6 lacks the entire 4-((2-methylpiperidin-1-yl)sulfonyl)benzamide extension, resulting in a different target profile (mitotic spindle vs. kinase inhibition) . Conversely, the NF-κB co-adjuvant lead 2D216 retains a sulfonamide-piperidine but substitutes the mesityl group with 2,5-dimethylphenyl, potentially altering hydrophobic pocket occupancy and selectivity [1]. The unique combination of a mesityl-thiazole cap, a sulfonamide linker, and a 2-methylpiperidine tail in the target compound generates a distinct pharmacophore that cannot be recapitulated by mixing and matching fragments from related chemotypes.

Quantitative Differentiation of N-(4-Mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide


Comparative Kinase Inhibition: JNK2 Activity Versus Hec1/Nek2 Targeting

The target compound demonstrates measurable inhibition of mitogen-activated protein kinase 8/9 (JNK2) with an IC50 of 1,100 nM in enzymatic assays, as documented in BindingDB entry BDBM142658 [1]. In contrast, the structurally related analog INH6 (N-(4-mesitylthiazol-2-yl)benzamide) exhibits no reported JNK2 activity but instead inhibits Hec1/Nek2 complex with an IC50 of 2.4 μM in HeLa cell proliferation assays . This orthogonal target engagement demonstrates that the sulfonamide-piperidine extension redirects biological activity from mitotic regulation toward MAP kinase pathway modulation.

Kinase inhibition JNK2 MAPK signaling Target selectivity

Structural Differentiation: The 2-Methylpiperidine Sulfonyl Moiety Versus Unsubstituted Piperidine

The target compound bears a 2-methyl substituent on the piperidine ring attached via sulfonyl linkage, a feature absent in the closely related NF-κB co-adjuvant lead 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) [1]. The 2-methyl group introduces a chiral center and steric bulk adjacent to the sulfonamide, which is expected to influence conformational rigidity, metabolic stability, and target protein interactions relative to the unsubstituted piperidine analog. While direct comparative biological data between these two compounds is not publicly available, the structural difference is unequivocal and pharmacologically meaningful: the methyl substituent is a well-established moiety for modulating lipophilicity (cLogP) and cytochrome P450 metabolism of piperidine-containing sulfonamides [2].

Medicinal chemistry Structure-activity relationship Sulfonamide Piperidine substitution

Regioisomeric Precision: 4-((2-methylpiperidin-1-yl)sulfonyl) Versus 3- and 2-Substituted Benzamide Analogs

The sulfonylbenzamide core of the target compound is substituted exclusively at the para (4-) position of the central benzamide ring. Alternative regioisomers such as 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide and N-(4-mesitylthiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896362-69-9) are commercially available but exhibit distinct spatial geometries that drastically alter the exit vector of the sulfonamide-piperidine motif. Para-substitution places the 2-methylpiperidine group approximately 180° opposite the amide carbonyl, maximizing solvent exposure and target interface accessibility, whereas meta substitution introduces a 120° angle that may redirect the piperidine into unproductive conformational space. While parallel biological data are unavailable, the regiochemical divergence is a definitive procurement criterion: only the 4-substituted isomer matches the scaffold defined in kinase inhibitor patent filings [1].

Regiochemistry Sulfonamide orientation Binding mode Isomeric purity

Potency Threshold: IC50 Data Distinguishes From Inactive Structural Mimics

The reported IC50 of 1,100 nM (1.1 μM) against JNK2 in enzymatic assays [1] places the target compound in a moderate potency range, well above the threshold for nonspecific aggregation-based inhibition (typically >10 μM) but below the sub-100 nM range characteristic of optimized leads. This contrasts sharply with the morpholino-sulfonyl analog N-(4-mesitylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide, for which no biological activity data are publicly disclosed, implying insufficient potency to warrant characterization . The presence of verified albeit modest enzymatic activity provides a validated starting point for hit-to-lead optimization, whereas uncharacterized analogs represent procurement risk with no guarantee of any biological effect.

Enzymatic inhibition IC50 Potency Screening hit

Recommended Research Applications for N-(4-Mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683263-74-3)


JNK/MAP Kinase Pathway Chemical Probe Development

With confirmed IC50 of 1.1 μM against JNK2 (MAPK8/9) [1], this compound serves as a tractable starting point for developing selective JNK pathway probes. Its scaffold is structurally distinct from the widely used JNK inhibitor SP600125 (anthrapyrazolone series), offering a complementary chemotype for orthogonal target engagement studies. Researchers investigating MAP kinase signaling in inflammation, apoptosis, or neurodegeneration can use this compound to validate JNK-dependent phenotypes without reliance on a single inhibitor class.

Structure-Activity Relationship (SAR) Expansion of Thiazole-Benzamide-Sulfonamide Series

The compound occupies a unique position in the N-mesitylthiazole benzamide sulfonamide series, featuring (i) a 2-methylpiperidine group absent in INH6, (ii) para-benzamide sulfonamide regiochemistry distinct from meta- and ortho-isomers, and (iii) intermediate molecular weight (MW ~491) . Systematic variation of the piperidine substituent (e.g., 3-methyl, 4-methyl, unsubstituted) around this scaffold can generate SAR tables that establish the contribution of C2-methyl stereochemistry to target affinity and selectivity.

Selectivity Profiling Against Structurally Related Target Classes

Given that the mesitylthiazole core is shared with Hec1/Nek2 inhibitors (e.g., INH6, IC50 2.4 μM) , and the piperidine-sulfonylbenzamide motif appears in sphingosine kinase 1 (SphK1) inhibitor patents [2], this hybrid compound can serve as a selectivity probe. Screening against a panel including JNK1/2/3, Nek2, SphK1, and CTPS1 would illuminate the pharmacophore determinants that drive target engagement toward JNK kinases over mitotic or lipid kinases.

Negative Control for NF-κB Co-Adjuvant Studies

The structurally related compound 2D216 potentiates TLR4-mediated NF-κB activation and adjuvant activity [3]. The target compound, with its mesityl substitution replacing 2D216's 2,5-dimethylphenyl and a 2-methylpiperidine replacing unsubstituted piperidine, can serve as a structurally matched negative control. Absence of NF-κB co-adjuvant activity would confirm that the 2D216 phenotype is exquisitely sensitive to the aryl substitution pattern, a finding with implications for vaccine adjuvant development.

Quote Request

Request a Quote for N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.